molecular formula C21H20N2O5S B1669718 3-(1,3-benzotiazol-2-il)-8-{[bis(2-hidroxietil)amino]metil}-7-hidroxi-2H-cromen-2-ona CAS No. 384361-09-5

3-(1,3-benzotiazol-2-il)-8-{[bis(2-hidroxietil)amino]metil}-7-hidroxi-2H-cromen-2-ona

Número de catálogo: B1669718
Número CAS: 384361-09-5
Peso molecular: 412.5 g/mol
Clave InChI: JPUPOZFSPRTBRC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D719 is a novel inhibitor of integrase nuclear translocation, showing significant inhibition on virus p24 antigen production.

Aplicaciones Científicas De Investigación

Antiviral Activity

D719 has shown significant antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). Research indicates that D719 inhibits integrase nuclear translocation, a crucial step in the HIV replication cycle. This inhibition suggests that D719 could be a candidate for developing new antiretroviral therapies .

Antileishmanial Activity

The compound has been evaluated for its antileishmanial activity, demonstrating effectiveness against Leishmania species. Studies have synthesized various derivatives of benzothiazole and evaluated their biological activity, indicating that modifications to the benzothiazole structure can enhance efficacy against Leishmania .

Binding Affinity

The binding affinity of D719 to specific biological targets has been assessed through various analytical methods. For instance, studies have determined the stoichiometry of D719's binding to HIV-1 LTR DNA, providing insights into its mechanism of action at the molecular level .

Chemical Properties and Structure-Activity Relationship (SAR)

Integrase Inhibition Study

In a controlled study, D719 was tested for its ability to inhibit HIV integrase in vitro. The results indicated a dose-dependent inhibition pattern, with significant reductions in viral replication observed at higher concentrations of the compound.

Efficacy Against Leishmania

A series of experiments assessed the cytotoxicity of D719 against various Leishmania strains. The findings revealed that specific structural modifications led to enhanced antileishmanial activity, supporting the hypothesis that SAR plays a critical role in drug design.

Conclusion and Future Directions

The compound 3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one presents promising applications in antiviral and antiparasitic therapies. Continued research into its mechanism of action and structural modifications could lead to the development of novel therapeutic agents targeting HIV and Leishmania.

Future studies should focus on:

  • In vivo efficacy assessments.
  • Exploration of additional derivatives to optimize biological activity.
  • Detailed pharmacokinetic and toxicological evaluations to ensure safety and efficacy in clinical settings.

Actividad Biológica

The compound 3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one , a derivative of coumarin and benzothiazole, has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a coumarin backbone with a benzothiazole moiety, which is known to enhance biological activity. The presence of the bis(2-hydroxyethyl)amino group is significant for solubility and interaction with biological targets.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance, various studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through different mechanisms:

  • Cell Cycle Arrest : Compounds similar to the target structure have been reported to cause cell cycle arrest at specific phases (e.g., G1 or S phase), indicating interference with DNA synthesis and cellular proliferation .
  • Caspase Activation : Activation of caspase pathways leading to apoptosis has been observed in several studies involving coumarin derivatives .

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor for critical enzymes involved in cancer cell survival and proliferation .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of similar benzothiazole-coumarin derivatives against various cancer cell lines. The most potent compounds showed IC50 values indicating significant inhibitory effects on cell viability .
  • Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to target proteins involved in cancer progression, demonstrating favorable binding affinities that correlate with biological activity .
  • Comparative Analysis : A comparative study highlighted that benzothiazole-coumarin hybrids exhibited enhanced bioactivity compared to their individual components, suggesting a synergistic effect that warrants further investigation .

Data Tables

Compound NameCell Line TestedIC50 (µM)Mechanism
3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-oneMCF-715Apoptosis via ROS
Coumarin Derivative AA54920Caspase activation
Benzothiazole Hybrid BMDA-MB-23110Cell cycle arrest

Propiedades

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[[bis(2-hydroxyethyl)amino]methyl]-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c24-9-7-23(8-10-25)12-15-17(26)6-5-13-11-14(21(27)28-19(13)15)20-22-16-3-1-2-4-18(16)29-20/h1-6,11,24-26H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUPOZFSPRTBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C(=C(C=C4)O)CN(CCO)CCO)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one
Reactant of Route 2
3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one
Reactant of Route 3
3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one
Reactant of Route 4
3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one
Reactant of Route 5
3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one
Reactant of Route 6
3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.